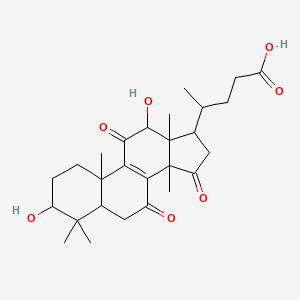![molecular formula C32H29BO2 B3026830 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1143576-84-4](/img/structure/B3026830.png)
4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane
Descripción general
Descripción
The compound of interest, 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane, is a derivative of dioxaborolane, which is a class of boron-containing heterocycles known for their utility in various chemical reactions and material science applications. While the specific compound is not directly studied in the provided papers, related compounds with similar dioxaborolane structures have been synthesized and analyzed, offering insights into the chemical behavior and properties that may be extrapolated to the compound .
Synthesis Analysis
The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. For instance, the synthesis of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of the target compound by choosing suitable starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives is characterized by the presence of a boron atom within a five-membered ring, typically coordinated with two oxygen atoms and one carbon atom. The crystal structure of a similar compound was determined using single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in the target compound may also exhibit similar electronic characteristics, influencing its reactivity.
Chemical Reactions Analysis
Dioxaborolane compounds are known to participate in various chemical reactions, often as intermediates or catalysts. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as an effective catalyst for the amide condensation of sterically demanding carboxylic acids . Although the target compound is not explicitly mentioned, its structural similarity to the catalysts studied suggests that it may also facilitate similar condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can be inferred from their molecular structures. For instance, the crystal structure analysis of one derivative revealed a twisted conformation of the dioxaborolane ring and its inclination to the attached phenyl ring . These structural features can affect the compound's solubility, stability, and reactivity. The lack of significant intermolecular interactions in the crystal suggests that the compound may have low melting points and may be soluble in common organic solvents .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : This compound and its derivatives are synthesized through various methods, often involving substitution reactions and characterized using techniques like FTIR, NMR, and mass spectrometry (Huang et al., 2021), (Takagi & Yamakawa, 2013).
- Crystallographic and Conformational Analysis : X-ray diffraction and density functional theory (DFT) are utilized to confirm the molecular structure and explore physicochemical properties of these compounds (Huang et al., 2021), (Liao et al., 2022).
Applications in Material Science
- Fluorescent Materials : The compound is used in the development of novel fluorescent materials, showing potential for application in areas like H2O2 detection in living cells (Nie et al., 2020).
- Polymers and Nanoparticles : Its use in the synthesis of polymers and nanoparticles is evident, with applications in creating stable nanoparticles with high fluorescence emission (Fischer et al., 2013), (Yokozawa et al., 2011).
- Electronics and Display Technology : The synthesis of boron-containing polyenes indicates potential use in materials for LCD technology (Das et al., 2015).
Chemical Properties and Reactions
- Organoboron Compounds : Studies on sulfur-containing organoboron compounds reveal insights into their electrochemical properties and reactions, indicating potential applications in various chemical processes (Tanigawa et al., 2016).
- Catalysis and Organic Synthesis : The compound is used in the study of reaction mechanisms in catalysis, such as the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60), demonstrating its utility in advanced organic synthesis (Martínez et al., 2015).
Potential in Therapeutics and Biological Studies
- Lipogenic Inhibitors : Research into boronate-based stilbenes, including derivatives of this compound, show potential as lipogenic inhibitors, opening avenues for therapeutic applications (Das et al., 2011).
Detection and Sensing Applications
- Hydrogen Peroxide Detection : Boronate ester fluorescence probes derived from this compound have been developed for the detection of hydrogen peroxide, indicating its use in chemical sensing technologies (Lampard et al., 2018).
Miscellaneous Applications
- Neutron Detection : In nuclear physics, a specific derivative of this compound has been incorporated into plastic scintillators for enhanced thermal neutron detection (Mahl et al., 2018).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)24-20-18-23(19-21-24)30-27-16-10-8-14-25(27)29(22-12-6-5-7-13-22)26-15-9-11-17-28(26)30/h5-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYTNZYCPAKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1143576-84-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



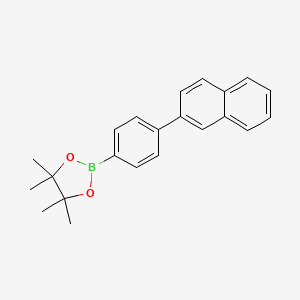
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)
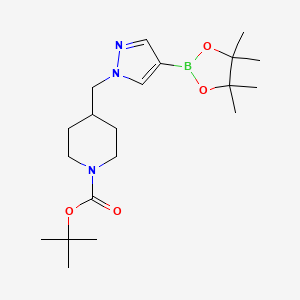
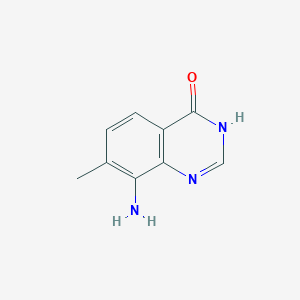
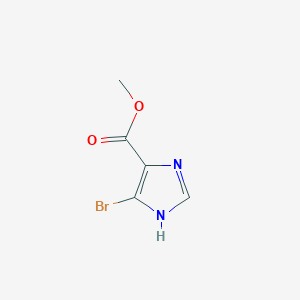


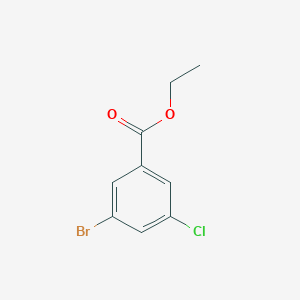
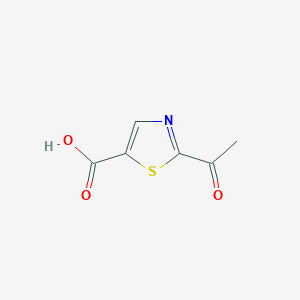
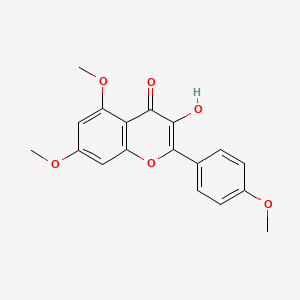
![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)
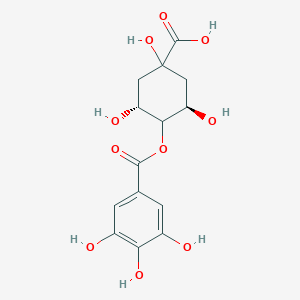
![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)
